![molecular formula C15H15NO5S B2628179 4-Methoxy-2-{[(4-methylphenyl)sulfonyl]methyl}-1-nitrobenzene CAS No. 109005-38-1](/img/structure/B2628179.png)
4-Methoxy-2-{[(4-methylphenyl)sulfonyl]methyl}-1-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-Methoxy-2-{[(4-methylphenyl)sulfonyl]methyl}-1-nitrobenzene” is a complex organic molecule. It contains a benzene ring, which is a cyclic compound with alternating double bonds, and has various functional groups attached to it, including a methoxy group (-OCH3), a nitro group (-NO2), and a sulfonyl group (-SO2-). The presence of these functional groups can significantly influence the compound’s chemical behavior .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the nitro group could be introduced through a nitration reaction, which involves treating benzene with a mixture of concentrated nitric and sulfuric acids . The methoxy group could be introduced through a Friedel-Crafts alkylation . The sulfonyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzene ring provides a planar, aromatic base for the molecule, while the various functional groups would add steric bulk and influence the overall shape of the molecule .Chemical Reactions Analysis
The compound’s reactivity would be largely determined by its functional groups. For instance, the nitro group is electron-withdrawing, which means it would deactivate the benzene ring towards electrophilic aromatic substitution . The methoxy group, on the other hand, is electron-donating and would activate the benzene ring towards such reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a nitro group could make the compound more polar and increase its boiling point. The methoxy group could increase the compound’s solubility in organic solvents .Applications De Recherche Scientifique
1. Influence on Azo-Coupling Reactions
- The kinetics of azo-coupling reactions involving 4-nitrobenzenediazonium and 4-sulfobenzenediazonium ions with substituted phenols like 4-methoxyphenol were studied. The reactivity of 4-methoxyphenol was significantly higher compared to 4-methylphenol. This highlights the influence of methoxy groups on the reactivity of benzene derivatives in electrophilic aromatic substitution reactions (Kulič, Titz, & Večeřa, 1975).
2. Reaction with Substituted Phthalic Esters
- Research on the reaction of dimethyl 3-nitrophthalate with mixtures of dimethyl sulfoxide and sodium methoxide led to the production of compounds like 4-methoxyphthalic acid. Such reactions are important in understanding the synthesis pathways of various aromatic compounds (Otsuji, Yabune, & Imoto, 1969).
3. Synthesis of 4-Methoxyphenol
- A study on synthesizing 4-methoxyphenol from 4-methoxy-1-nitrobenzene explored the reaction conditions and factors affecting yields. This research provides insights into efficient methods for producing such compounds, crucial for various industrial applications (Jian, 2000).
4. Photoreagents for Protein Crosslinking
- 4-Nitrophenyl ethers, including those derived from methoxy-p-nitrobenzenes, have been proposed as high-yield photoreagents for protein crosslinking and affinity labeling. These compounds react with amines upon irradiation with light, indicating their potential in biochemical applications (Jelenc, Cantor, & Simon, 1978).
5. Synthesis of Cardiotonic Drugs
- The synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate in cardiotonic drug production, utilized readily available compounds like 4-methyl-3-nitrobenzenesulfonic acid. This illustrates the importance of such methoxy-nitrobenzene derivatives in pharmaceutical synthesis (Lomov, 2019).
6. Cleavage of the Methylenedioxy Ring
- Studies on the cleavage of the methylenedioxy ring in compounds like 4-methoxy-nitrobenzenes revealed the formation of hydroxybenzene derivatives. Understanding such reactions is crucial for synthesizing various aromatic compounds (Kobayashi, Okimoto, & Imakura, 1982).
7. Antimalarial/Anticancer Activities
- A study reported that 4-methoxyphenyl p-toluenesulfonate, a related compound, exhibits selective antimalarial and anticancer properties. This indicates the potential therapeutic applications of these compounds (Betts et al., 2006).
Orientations Futures
Propriétés
IUPAC Name |
4-methoxy-2-[(4-methylphenyl)sulfonylmethyl]-1-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-11-3-6-14(7-4-11)22(19,20)10-12-9-13(21-2)5-8-15(12)16(17)18/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDHRNFHTJFSKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=C(C=CC(=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-{[(4-methylphenyl)sulfonyl]methyl}-1-nitrobenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-methoxyethyl)-3,4,9-trimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2628096.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2628098.png)
![N-phenyl-5-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2628099.png)
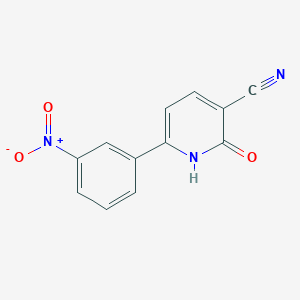
![[2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl]methanamine;dihydrochloride](/img/structure/B2628103.png)
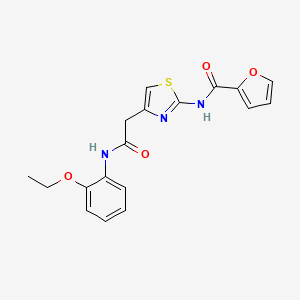
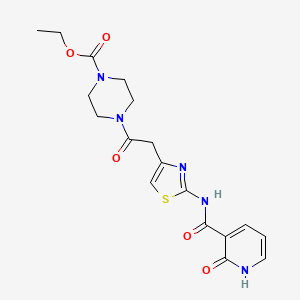
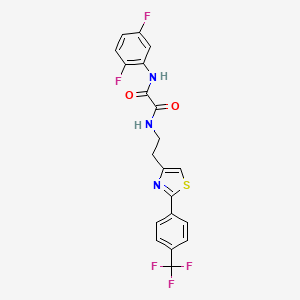
![(E)-3-(2-Chloropyridin-4-yl)-N-[4-(4-hydroxyphenyl)butan-2-yl]prop-2-enamide](/img/structure/B2628108.png)
![N-(2-(1H-pyrrol-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2628113.png)
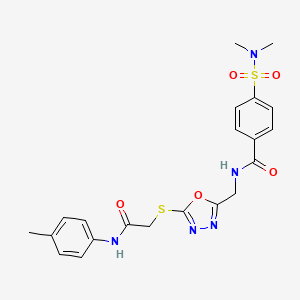
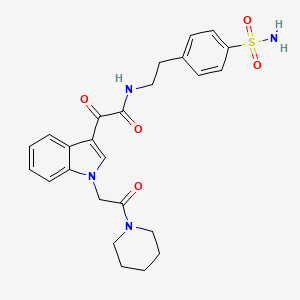
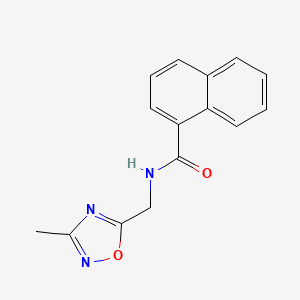
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2628118.png)